Chaetoviridin E -

Chaetoviridin E

Catalog Number: EVT-1596813
CAS Number:
Molecular Formula: C23H23ClO5
Molecular Weight: 414.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chaetoviridin E is an azaphilone that is 6H-furo[2,3-h]isochromene-6,8(6aH)-dione substituted by a chloro group at position 5, a methyl group at position 6a, a 2-methylbut-2-enoyl group at position 9 and a 3-methylpent-1-en-1-yl group at position 3. It has been isolated from Chaetomium globosum. It has a role as a Chaetomium metabolite. It is an azaphilone, an enone, an organic heterotricyclic compound, a gamma-lactone and an organochlorine compound.
Overview

Chaetoviridin E is a member of the chaetoviridin family, which are bioactive compounds primarily produced by fungi of the Chaetomium genus. These compounds exhibit a variety of biological activities, including antifungal and antibiotic properties. Chaetoviridin E was first identified from a cultured microfungus, specifically Chaetomium sp., and is characterized by its unique molecular structure that includes an oxygenated bicyclic pyranoquinone core, similar to other chaetoviridins .

Source

Chaetoviridin E is derived from various species of the Chaetomium genus, which are widely distributed in both terrestrial and marine environments. The compound has garnered attention due to its potential applications in agriculture as a biocontrol agent against plant pathogens . The initial identification involved detailed spectroscopic analysis to determine its structure and properties .

Classification

Chaetoviridin E falls under the classification of polyketides, which are secondary metabolites produced by fungi. These compounds are known for their complex structures and diverse biological activities. The chaetoviridins are specifically recognized for their roles in combating plant diseases and their potential therapeutic uses .

Synthesis Analysis

Methods

The synthesis of Chaetoviridin E involves enzymatic reactions facilitated by polyketide synthases. Recent studies have demonstrated the in vitro synthesis of chaetoviridins using specific enzymes cloned from heterologous hosts such as Escherichia coli and Saccharomyces cerevisiae. For instance, the enzymes CazE and CazF play crucial roles in the assembly of chaetoviridins through a series of reactions involving malonyl-CoA and S-adenosyl-l-methionine as substrates .

Technical Details

The synthesis process includes:

  • Enzyme Expression: CazE is expressed as an N-terminal octahistidine-tagged protein, while CazF is expressed as a C-terminal hexahistidine-tagged protein.
  • Purification: Both enzymes are purified to near homogeneity with significant yields.
  • Reaction Conditions: The reaction mixture typically contains malonyl-CoA, NADPH, and S-adenosyl-l-methionine, with subsequent analysis via liquid chromatography-mass spectrometry to confirm product formation .
Molecular Structure Analysis

Structure

Chaetoviridin E features a complex molecular structure characterized by:

  • Core Structure: An oxygenated bicyclic pyranoquinone framework.
  • Functional Groups: Various substituents that contribute to its biological activity.

Data

The molecular formula for Chaetoviridin E has been established through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry, providing insights into its structural properties and functional groups .

Chemical Reactions Analysis

Reactions

Chaetoviridin E undergoes several chemical reactions typical of polyketides, including:

  • Methylation Reactions: Involving S-adenosyl-l-methionine as a methyl donor.
  • Condensation Reactions: Where malonyl-CoA contributes carbon units for chain elongation.

Technical Details

The enzymatic pathways leading to chaetoviridin E involve multiple steps where specific domains within the polyketide synthase enzymes catalyze reactions that produce various intermediates before yielding the final product. The reaction conditions must be carefully controlled to ensure optimal enzyme activity and product yield .

Mechanism of Action

Process

The mechanism of action for Chaetoviridin E primarily involves its interaction with cellular targets in pathogens. It has been shown to inhibit spore germination in certain plant pathogens like Verticillium dahliae, affecting metabolic pathways related to cell membrane integrity and stress response .

Data

Transcriptome analyses indicate that treatment with Chaetoviridin E leads to differential expression of genes involved in various metabolic pathways, including linolenic acid metabolism and purine metabolism, further supporting its role in antimicrobial activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline compound.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of polyketides, particularly in methylation and condensation reactions.

Relevant data on melting point, boiling point, and spectral properties can be obtained from detailed analytical studies conducted during compound characterization .

Applications

Chaetoviridin E has potential applications in various scientific fields:

  • Agriculture: As a biocontrol agent against fungal pathogens affecting crops.
  • Pharmaceuticals: Investigated for its antimicrobial properties, with potential uses in developing new therapeutic agents against resistant pathogens.
  • Biochemistry: Used as a model compound for studying polyketide biosynthesis and enzyme mechanisms.

Research continues to explore the full scope of applications for Chaetoviridin E, particularly in the context of sustainable agriculture and drug development .

Biosynthetic Pathways and Genetic Regulation of Chaetoviridin E

Polyketide Synthase (PKS)-Mediated Biosynthesis in Chaetomium spp.

Chaetoviridin E belongs to the azaphilone family of fungal polyketides, characterized by a highly oxygenated bicyclic core and a chiral quaternary center. Its biosynthesis in Chaetomium globosum is orchestrated by a collaborative polyketide synthase (PKS) system encoded within the caz gene cluster—a 65-kb genomic region housing 16 open reading frames [1]. This cluster features two core PKS enzymes:

  • CazM: A non-reducing (NR)-PKS that constructs the pyrano-quinone bicyclic scaffold using a starter unit derived from CazF.
  • CazF: A highly-reducing (HR)-PKS that synthesizes the polyketide side chain (4-methyl-hex-2-enoate) as a starter unit transferred to CazM via the starter unit:ACP transacylase (SAT) domain [1].

The biosynthetic pathway initiates with CazF generating the triketide 9, which is transferred to CazM for elongation through four malonyl-CoA extensions. Methylation by CazM’s methyltransferase domain yields the heptaketide intermediate 10. Subsequent Product Template (PT)-domain-mediated cyclization forms benzaldehyde 11, which undergoes chlorination by the FAD-dependent halogenase CazI and hydroxylation by monooxygenase CazL to produce cazisochromene (8)—a direct precursor to chaetoviridin E [1] [6].

Table 1: Core Enzymes in Chaetoviridin E Biosynthesis

GeneEnzyme TypeFunction in Pathway
cazFHR-PKSSynthesizes starter unit (4-methyl-hex-2-enoate) and southern triketide fragment
cazMNR-PKSElongates starter unit, methylates, and cyclizes to form pyrano-quinone scaffold
cazIFAD-dependent halogenaseIntroduces chlorine at C-5 of the aromatic ring
cazLMonooxygenaseCatalyzes hydroxylation-mediated annulation to form cazisochromene (8)
cazEAcyltransferaseConverges northern and southern fragments via esterification

Role of Nonribosomal Peptide Synthetases (NRPS) in Structural Diversification

While chaetoviridin E’s core is PKS-derived, structural diversification involves convergent action with nonribosomal peptide synthetase (NRPS)-like enzymes. The acyltransferase CazE acts as a critical "molecular bridge," loading the southern triketide fragment (12)—synthesized by CazF—onto cazisochromene (8) [1]. This esterification enables intramolecular aldol condensation, forming chaetoviridin A (3), which is further modified into chaetoviridin E through:

  • Reduction: Ketoreductases generate alcohol variants.
  • Lactone Rearrangement: Ring-opening and re-cyclization yield angular lactones [6] [10].

In vitro reconstitution confirmed CazF’s dual functionality: it produces both the starter unit for CazM and the southern triketide for CazE. When incubated with malonyl-CoA, CazF yields triacetic acid lactone (13), but only releases it upon interaction with CazE—indicating protein-protein communication essential for structural diversification [1].

Regulatory Mechanisms of Secondary Metabolite Clusters in Fungal Hosts

The caz cluster is epigenetically silenced under standard laboratory conditions but activated through transcriptional and chromatin-level regulation:

  • Cluster-Specific Transcription Factors: The caz cluster harbors a Zn₂Cys₆ transcription factor (TF) that binds promoter regions of biosynthetic genes. Overexpression of homologous TFs (e.g., cgsG in C. globosum) activates silent clusters, as demonstrated by shanorellin production [8].
  • Epigenetic Modifiers: Histone deacetylases (HDACs) repress the caz cluster. Deletion of class I HDAC g7489 in Chaetomium olivaceum induced pleiotropic activation of silent biosynthetic pathways, including azaphilone clusters [3].
  • Global Regulators: LaeA, a putative methyltransferase, governs secondary metabolism by modulating histone acetylation. Its deletion abolishes chaetoviridin production, while overexpression enhances yield [7].

Table 2: Regulatory Factors Influencing Azaphilone Biosynthesis

Regulator TypeExample GeneEffect on Chaetoviridin Production
Cluster-specific TFcgsGOverexpression activates silent PKS clusters (>200% yield increase)
Histone deacetylase (HDAC)g7489Deletion derepresses multiple BGCs, including azaphilones
Global methyltransferaselaeADeletion silences clusters; overexpression enhances metabolite titers

Comparative Genomics of Azaphilone-Producing Chaetomium Strains

Genomic analyses reveal significant strain-specific variations in azaphilone biosynthesis. The caz cluster is conserved in C. globosum CBS 148.51 and C. olivaceum SD-80A but absent in non-producers like C. thermophilum [7] [9]. Key findings include:

  • Cluster Architecture: The caz cluster spans 65 kb with synteny across producing strains. Non-producing strains lack cazE and cazI, essential for side-chain diversification and chlorination [1].
  • Halogenase Diversity: FAD-dependent halogenases (e.g., CazI) exhibit 70–85% sequence similarity across Chaetomium spp. but differ in substrate specificity. C. globosum CazI chlorinates C-5, while Penicillium sclerotiorum halogenases brominate azaphilones under anion-rich conditions [9].
  • Evolution of Hybrid Pathways: Horizontal gene transfer likely introduced cazE into Chaetomium, enabling convergent biosynthesis. AntiSMASH analysis of 28 PKS clusters in C. globosum NK102 confirmed only three harbor tailoring halogenases and acyltransferases essential for chaetoviridins [2] [7].

Table 3: Genomic Features of Azaphilone Clusters in Chaetomium Strains

StrainBGC Size (kb)Key Tailoring EnzymesHalogenase Similarity to CazI
C. globosum CBS 148.5165CazE, CazI, CazL100% (identical)
C. olivaceum SD-80A~60Homologs of CazE/CazI92%
C. thermophilum var. disstumAbsentNoneN/A

Halogenase Promiscuity and Biocatalytic Applications

FAD-dependent halogenases like CazI exhibit remarkable anion promiscuity. In OSMAC (One Strain Many Compounds) experiments, chloride deprivation coupled with bromide supplementation redirected chaetoviridin biosynthesis toward brominated analogs [9]. Iodinated derivatives remain elusive due to steric constraints in the enzyme’s active site. This plasticity enables combinatorial biosynthesis for novel azaphilones, though chaetoviridin E’s native production requires chloride and intact cazI [9].

Compound Names Mentioned: Chaetoviridin E, Cazisochromene (8), Chaetoviridin A (3), Triacetic acid lactone (13), Shanorellin.

Properties

Product Name

Chaetoviridin E

IUPAC Name

(6aS)-5-chloro-6a-methyl-9-[(E)-2-methylbut-2-enoyl]-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione

Molecular Formula

C23H23ClO5

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C23H23ClO5/c1-6-12(3)8-9-14-10-15-16(11-28-14)18-17(20(25)13(4)7-2)22(27)29-23(18,5)21(26)19(15)24/h7-12H,6H2,1-5H3/b9-8+,13-7+/t12-,23-/m0/s1

InChI Key

XEBNYZYYHZZSJR-IIWQDEIUSA-N

Canonical SMILES

CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(=CC)C)C2=CO1)C)Cl

Isomeric SMILES

CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)/C(=C/C)/C)C2=CO1)C)Cl

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